4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1251603-86-7
Cat. No.: VC7585966
Molecular Formula: C12H15N3OS2
Molecular Weight: 281.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251603-86-7 |
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Molecular Formula | C12H15N3OS2 |
Molecular Weight | 281.39 |
IUPAC Name | 4-propyl-N-(2-thiophen-3-ylethyl)thiadiazole-5-carboxamide |
Standard InChI | InChI=1S/C12H15N3OS2/c1-2-3-10-11(18-15-14-10)12(16)13-6-4-9-5-7-17-8-9/h5,7-8H,2-4,6H2,1H3,(H,13,16) |
Standard InChI Key | PBNZRAONHLSNRO-UHFFFAOYSA-N |
SMILES | CCCC1=C(SN=N1)C(=O)NCCC2=CSC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound integrates three distinct moieties:
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1,2,3-Thiadiazole ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The 4-position is substituted with a propyl group (-CH₂CH₂CH₃), while the 5-position bears a carboxamide (-CONH₂) functional group.
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Thiophene-ethyl linker: A thiophen-3-yl group (a five-membered sulfur-containing aromatic ring) connected via an ethyl (-CH₂CH₂-) chain to the carboxamide nitrogen.
This arrangement confers unique electronic properties, including π-conjugation across the thiadiazole and thiophene systems, which influence reactivity and intermolecular interactions .
Physicochemical Characteristics
While direct data for this compound is limited, analogous 1,2,3-thiadiazoles exhibit the following properties:
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Melting point: 120–150°C (depending on substituents)
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMAC) due to the carboxamide and sulfur moieties .
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Stability: Resistant to hydrolysis under acidic conditions but susceptible to nucleophilic attack at the carboxamide carbonyl .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves multi-step protocols, typically including:
Thiadiazole Core Formation
The 1,2,3-thiadiazole ring is constructed via cyclization of thiosemicarbazides or hydrazones. A representative method involves:
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Hydrazone preparation: Condensation of a ketone (e.g., 3,3-dimethylbutan-2-one) with ethyl hydrazinecarboxylate in chloroform under reflux with HCl .
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Cyclization: Treatment with thionyl chloride (SOCl₂) at 0°C, followed by room-temperature stirring to eliminate HCl and form the thiadiazole .
Example:
Starting Material | Reagents/Conditions | Product | Yield |
---|---|---|---|
3,3-Dimethylbutan-2-one | Ethyl hydrazinecarboxylate, HCl, CHCl₃, reflux | 4-(Tert-butyl)-1,2,3-thiadiazole | 65% |
Carboxamide Functionalization
The carboxamide group is introduced via coupling reactions:
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Activation: Conversion of the thiadiazole-5-carboxylic acid to an acyl chloride using POCl₃.
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Amination: Reaction with 2-(thiophen-3-yl)ethylamine in the presence of a base (e.g., triethylamine) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
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Molecular ion: [M+H]⁺ predicted at m/z 310.08 (C₁₃H₁₅N₃OS₂).
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Fragmentation: Loss of CO (-28 Da) and propyl radical (-43 Da) observed in analogous compounds .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 5-positions due to sulfur’s electron-donating effects .
Nucleophilic Acyl Substitution
The carboxamide’s carbonyl is reactive toward nucleophiles (e.g., Grignard reagents), enabling side-chain diversification .
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